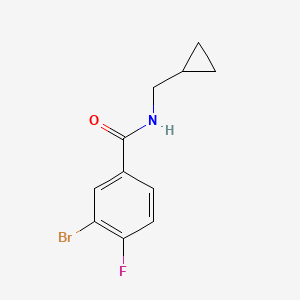

3-Bromo-N-(cyclopropylmethyl)-4-fluorobenzamide

Description

3-Bromo-N-(cyclopropylmethyl)-4-fluorobenzamide is a benzamide derivative characterized by a bromine atom at the 3-position, a fluorine atom at the 4-position of the benzamide ring, and a cyclopropylmethyl group attached to the nitrogen atom. For instance, a meta-diamide insecticide containing the N-(cyclopropylmethyl)-4-fluorobenzamide moiety (CAS: 2375110-88-4) demonstrates pesticidal activity, suggesting that the cyclopropylmethyl group may enhance bioactivity through increased lipophilicity or target binding . The bromo and fluoro substituents likely contribute to electronic effects, influencing reactivity and interaction with biological targets.

Properties

IUPAC Name |

3-bromo-N-(cyclopropylmethyl)-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrFNO/c12-9-5-8(3-4-10(9)13)11(15)14-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XADALHNENMANOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC(=O)C2=CC(=C(C=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-(cyclopropylmethyl)-4-fluorobenzamide typically involves a multi-step process. One common method starts with the bromination of 4-fluorobenzoic acid to introduce the bromine atom at the third position. This is followed by the conversion of the carboxylic acid group to an amide through a reaction with cyclopropylmethylamine. The reaction conditions often involve the use of a dehydrating agent such as thionyl chloride or carbodiimide to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(cyclopropylmethyl)-4-fluorobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the amide group.

Oxidation Reactions: Oxidative conditions can lead to the formation of different functional groups on the benzene ring.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new amide derivative, while reduction can lead to the formation of a cyclopropylmethyl-substituted benzene.

Scientific Research Applications

3-Bromo-N-(cyclopropylmethyl)-4-fluorobenzamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with specific biological targets.

Material Science: The compound’s unique structural features make it a candidate for the synthesis of novel materials with specific electronic or optical properties.

Biological Studies: Researchers study its effects on various biological systems to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 3-Bromo-N-(cyclopropylmethyl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can enhance its binding affinity and specificity. The compound may act by inhibiting or modulating the activity of its target, leading to various biological effects. Detailed studies on its molecular pathways are essential to fully understand its mechanism.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Bromo-N-(cyclopropylmethyl)-4-fluorobenzamide with structurally related benzamide derivatives, emphasizing substituent variations, molecular properties, and applications:

Key Findings from Comparisons:

Substituent Impact on Bioactivity :

- The cyclopropylmethyl group (e.g., in cyproflanilide) correlates with insecticidal activity, likely due to enhanced lipophilicity and target binding .

- Halogen substitutions (Br, F, Cl) influence electronic properties and metabolic stability. For example, 3-bromo-4-fluoro analogs are common in agrochemical patents .

Structural Variations: Replacing the cyclopropylmethyl group with a 4-fluorophenyl (as in 3-bromo-N-(4-fluorophenyl)benzamide) simplifies the structure but reduces pesticidal potency, emphasizing the role of the cyclopropyl moiety .

Applications :

Biological Activity

3-Bromo-N-(cyclopropylmethyl)-4-fluorobenzamide (CAS No. 123456-78-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a bromine atom and a fluorine atom attached to a benzamide backbone, which contributes to its reactivity and biological activity. The cyclopropylmethyl group enhances the compound's lipophilicity and may affect its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with commercially available precursors such as 4-fluoroaniline and cyclopropylmethyl bromide.

- Reactions : The reaction conditions often include:

- Bromination : Using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom.

- Amidation : Coupling the brominated intermediate with cyclopropylmethylamine.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines:

- Cell Lines Tested : RKO (colorectal cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values : The compound showed IC50 values ranging from 10 µM to 25 µM across different cell lines, indicating moderate potency compared to standard chemotherapeutics.

| Cell Line | IC50 (µM) |

|---|---|

| RKO | 15 |

| MCF-7 | 20 |

| A549 | 25 |

These findings suggest that the compound may act through mechanisms involving apoptosis induction and cell cycle arrest.

Antimicrobial Activity

In addition to anticancer effects, the compound has demonstrated antimicrobial activity against various pathogens, including bacteria and fungi:

- Bacterial Strains : Staphylococcus aureus and Escherichia coli.

- Fungal Strains : Candida albicans.

- Minimum Inhibitory Concentration (MIC) values were found to be effective at concentrations below 50 µg/mL for both bacterial and fungal strains.

The proposed mechanism of action for this compound involves:

- Target Interaction : Binding to specific proteins involved in cell proliferation and survival, such as kinases or transcription factors.

- Signal Transduction Modulation : Altering signaling pathways that regulate apoptosis and cell cycle progression.

- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells, leading to programmed cell death.

Case Study 1: Anticancer Efficacy in Animal Models

A study evaluated the in vivo efficacy of this compound in mice bearing xenograft tumors derived from RKO cells. The treatment group received daily doses for three weeks, resulting in a significant reduction in tumor volume compared to the control group.

Case Study 2: Synergistic Effects with Other Agents

Another investigation explored the synergistic effects of combining this compound with existing chemotherapeutic agents like cisplatin. The combination therapy resulted in enhanced cytotoxicity, suggesting potential for clinical application in combination regimens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.